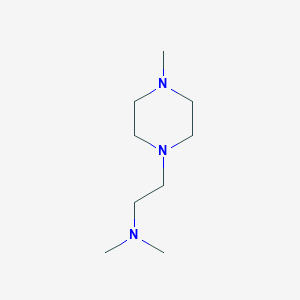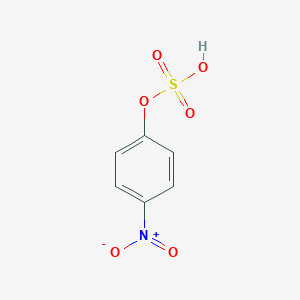
4-Nitrophenylhydrazine
Descripción general
Descripción
4-Nitrophenylhydrazine is a member of the class of phenylhydrazines that is phenylhydrazine substituted at the 4-position by a nitro group . It is an orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It may be irritating to skin, eyes, and mucous membranes . It may be toxic by ingestion .
Synthesis Analysis
The synthesis of 4-Nitrophenylhydrazine involves the use of HCl, Na2SO3, and SnCl2 . The mechanisms overall seem to suggest that HCl is used, and the Cl- bonds to the N2+. That makes sense, but then it is suggested that Na2SO3 and SnCl2 are used to somehow change this into 4-nitrophenylhydrazine .Molecular Structure Analysis
The molecular formula of 4-Nitrophenylhydrazine is C6H7N3O2 . The molecular weight is 153.14 g/mol . The IUPAC name is (4-nitrophenyl)hydrazine .Chemical Reactions Analysis
4-Nitrophenylhydrazine is used as a reagent for ketones and aliphatic aldehydes . It has been used in the derivatization of carbonyl compounds, including carboxylic acids .Physical And Chemical Properties Analysis
4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water . It is slightly heavier than water and insoluble in water . It will emit toxic oxides of nitrogen when heated to decomposition .Aplicaciones Científicas De Investigación
Anticancer Research
4-Nitrophenylhydrazine: has shown potential in anticancer activity. It’s being studied for its ability to interfere with cancer cell metabolism and proliferation. The compound’s reactivity with various biomolecules could lead to the development of novel anticancer therapies .
Derivatizing Agent for Carbonyl Compounds
In analytical chemistry, 4-Nitrophenylhydrazine is used as a derivatizing agent to identify and quantify carbonyl compounds. It reacts with aldehydes and ketones to form hydrazones, which can be analyzed using spectrophotometric methods .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of pharmaceuticals. Its reactive nature allows it to be incorporated into various drug molecules, potentially altering their pharmacokinetic properties .
Safety And Hazards
Propiedades
IUPAC Name |
(4-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVPXBDOWDXXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
636-99-7 (hydrochloride) | |
| Record name | 4-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059207 | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-Nitrophenylhydrazine is a orange-red leaflet or needles wetted with water. It will emit toxic oxides of nitrogen when heated to decomposition. It is slightly heavier than water and insoluble in water. It may be irritating to skin, eyes and mucous membranes. It may be toxic by ingestion. It may be explosive and sensitive to friction in the dry state. It is used as a reagent for ketones and aliphatic aldehydes., Orange-red solid; [Merck Index] Orange crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000946 [mmHg] | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrophenylhydrazine | |
CAS RN |
100-16-3 | |
| Record name | 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Nitrophenyl)hydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-NITROPHENYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8586432K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Nitrophenylhydrazine primarily acts as a nucleophile, reacting with carbonyl groups, particularly aldehydes and ketones. This reaction forms hydrazones, which often exhibit distinct spectral properties and can be used for identification and characterization purposes. [, , , , , , ] For instance, it reacts with dehydroacetic acid (DAA) to form a hydrazone with a higher molar absorptivity than DAA itself, enabling more sensitive detection. [] In the context of enzymes, 4-nitrophenylhydrazine has been used as an active-site labeling agent for soybean lipoxygenase 1, providing insights into the enzyme's structure and iron-binding site. []
A:
- Spectroscopic Data:
- IR: Characteristic peaks for N-H stretching (3300-3200 cm-1) and C=N stretching (1630 cm-1) are observed in hydrazones formed with 4-nitrophenylhydrazine. []
- NMR: The presence of distinct chemical shifts and coupling constants in 1H and 13C NMR helps identify the cyclic and acyclic forms of arylhydrazones, including those derived from 4-nitrophenylhydrazine. [] The nitro and hydrazine substituents on the aromatic ring cause characteristic shifts in the NMR spectrum. [, ]
A: While 4-nitrophenylhydrazine is not typically employed as a catalyst itself, its reactions can be influenced by catalysts. For example, the oxidative degradation of 4-nitrophenylhydrazones of disaccharides to 3-O-hexosylpentoses can be catalyzed by molybdate ions in the presence of hydrogen peroxide. [] This highlights the potential for utilizing 4-nitrophenylhydrazine in catalytic systems for specific transformations. Further research is necessary to fully explore its potential catalytic applications and optimize reaction conditions.
A: Computational studies have been instrumental in understanding the protonation behavior of 4-nitrophenylhydrazine. Using semiempirical and ab initio calculations, researchers determined that protonation occurs preferentially at the primary amine nitrogen. [] These calculations provide valuable insights into the reactivity and properties of 4-nitrophenylhydrazine, complementing experimental findings and guiding further research. []
A: The nitro group at the para position significantly influences the reactivity and properties of 4-nitrophenylhydrazine. It enhances the electrophilicity of the aromatic ring and influences the acidity of the hydrazine moiety. [] The electron-withdrawing nature of the nitro group also affects the stability and spectral characteristics of the hydrazones formed. [, , ] Modifications to the substituents on the aromatic ring can alter the reactivity, stability, and potential biological activity of the molecule. [, , ]
A: 4-Nitrophenylhydrazine is known to be sensitive to light and heat, potentially leading to decomposition. [] Proper storage conditions, such as protecting it from light and storing it at low temperatures, are crucial for maintaining its stability. Formulation strategies to improve stability could involve using appropriate solvents, antioxidants, or encapsulating the compound in a protective matrix. [, ]
A: 4-Nitrophenylhydrazine is classified as a hazardous substance due to its potential mutagenicity and toxicity. [, ] Handling and disposal of this compound require adherence to strict safety protocols and regulations. Researchers should consult and comply with relevant safety data sheets (SDS) and local regulations for safe handling, storage, and disposal. [, ]
A: While the provided texts don't offer a detailed historical account of 4-nitrophenylhydrazine research, they highlight its longstanding use as a derivatizing agent for carbonyl compounds, tracing back to Emil Fischer's work on sugar arylhydrazones. [, ] The development and application of various spectroscopic techniques, particularly NMR, marked a significant milestone, enabling detailed structural characterization and analysis of 4-nitrophenylhydrazine derivatives. [, , ] Further milestones likely involve understanding the compound's reactivity, exploring its applications in various fields, and addressing its safety concerns.
A: The research on 4-nitrophenylhydrazine spans across multiple disciplines, including organic chemistry, analytical chemistry, biochemistry, and materials science. [, , , ] The knowledge gained from studying its reactivity, stability, and interactions with other molecules has implications for diverse applications. For example, its use in analytical techniques like spectrophotometry aids in quantifying other compounds. [, , ] Furthermore, its interaction with enzymes provides insights into their structure and function, bridging the gap between chemistry and biology. [, ] The continued exploration of 4-nitrophenylhydrazine's properties and applications encourages cross-disciplinary collaboration and fosters innovation in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)




